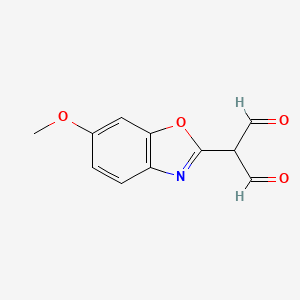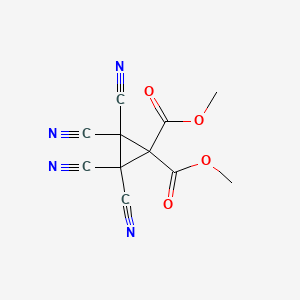
Dimethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate is a unique organic compound characterized by its cyclopropane ring substituted with multiple cyano and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate typically involves the cyclopropanation of a suitable precursor with cyano and ester functionalities. One common method includes the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base like sodium hydroxide
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyano groups to amines or other derivatives.
Substitution: Nucleophilic substitution reactions can replace cyano groups with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano groups can yield primary amines, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Dimethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives can be used in the study of enzyme interactions and protein binding.
Mechanism of Action
The mechanism by which Dimethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate exerts its effects involves its ability to interact with various molecular targets through non-covalent interactions. The cyano groups can form hydrogen bonds or engage in dipole-dipole interactions, while the ester groups can participate in esterification reactions. These interactions can influence the compound’s binding affinity and specificity towards different molecular targets .
Comparison with Similar Compounds
1,1,2,2-Tetracyanocyclopropane: Similar in structure but lacks the ester groups, making it less versatile in certain applications.
Dimethyl 2,2-dihydroxy-1,1-binaphthalene-3,3-dicarboxylate: Another ester-containing compound but with a different core structure, leading to different chemical properties and applications.
Dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate: Shares the cyclopropane ring and ester groups but has a phenyl group instead of cyano groups, resulting in different reactivity and applications.
Uniqueness: Dimethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate is unique due to the combination of cyano and ester groups on a cyclopropane ring, providing a versatile platform for various chemical modifications and applications.
Properties
CAS No. |
117839-10-8 |
|---|---|
Molecular Formula |
C11H6N4O4 |
Molecular Weight |
258.19 g/mol |
IUPAC Name |
dimethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C11H6N4O4/c1-18-7(16)11(8(17)19-2)9(3-12,4-13)10(11,5-14)6-15/h1-2H3 |
InChI Key |
AWQJCDPSMLILEC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C(C1(C#N)C#N)(C#N)C#N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5-Methylheptyl)oxy]-4'-octyl-1,1'-biphenyl](/img/structure/B14292103.png)
![[(1-Nitropropyl)sulfanyl]benzene](/img/structure/B14292113.png)
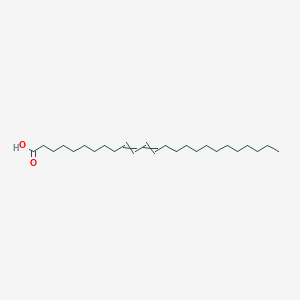
![2-[(Furan-2-yl)methylidene]-6-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14292126.png)
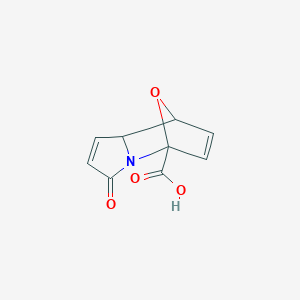
![1,1-Difluoro-5,6-diazaspiro[2.4]hept-5-ene](/img/structure/B14292138.png)
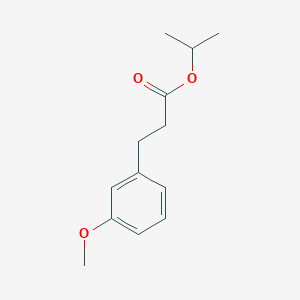
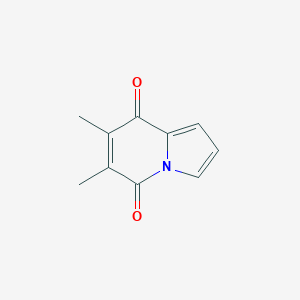
![2-Methyl-2-azaspiro[4.4]non-7-EN-1-one](/img/structure/B14292150.png)
![7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3(2H)-thione](/img/structure/B14292152.png)
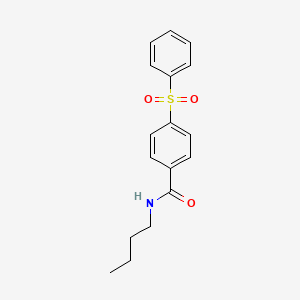
![2-[2-(2-Iodoethoxy)ethoxy]ethyl 4-formylbenzoate](/img/structure/B14292166.png)
![Ethyl 2-fluoro-3-[(trimethylsilyl)oxy]prop-2-enoate](/img/structure/B14292173.png)
